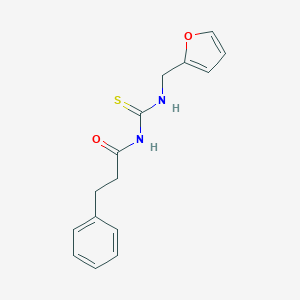![molecular formula C16H20N2O3S B318775 ethyl 4-({[(cyclopentylcarbonyl)amino]carbothioyl}amino)benzoate](/img/structure/B318775.png)
ethyl 4-({[(cyclopentylcarbonyl)amino]carbothioyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl 4-({[(cyclopentylcarbonyl)amino]carbothioyl}amino)benzoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are often used in fragrances and flavorings. This particular compound is notable for its complex structure, which includes a benzoate group, a cyclopentanecarbonyl group, and a carbamothioylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({[(cyclopentylcarbonyl)amino]carbothioyl}amino)benzoate typically involves the esterification of 4-aminobenzoic acid with ethyl alcohol in the presence of an acid catalyst. The cyclopentanecarbonyl group is introduced through a reaction with cyclopentanecarbonyl chloride, and the carbamothioylamino group is added via a reaction with thiourea under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs batch reactors where the reactants are mixed and heated under reflux conditions. The reaction mixture is then purified through distillation and recrystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
ethyl 4-({[(cyclopentylcarbonyl)amino]carbothioyl}amino)benzoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced to form primary alcohols.
Substitution: The benzoate group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are used, with common reagents being hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used as a reducing agent.
Substitution: Grignard reagents are often employed for nucleophilic substitution reactions
Major Products
Hydrolysis: Produces 4-aminobenzoic acid and ethanol.
Reduction: Yields primary alcohols.
Substitution: Forms various substituted benzoates depending on the nucleophile used
Scientific Research Applications
ethyl 4-({[(cyclopentylcarbonyl)amino]carbothioyl}amino)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of ethyl 4-({[(cyclopentylcarbonyl)amino]carbothioyl}amino)benzoate involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and microbial inhibition .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-dimethylaminobenzoate
- Ethyl 4-aminobenzoate
- Methyl 4-aminobenzoate
Uniqueness
ethyl 4-({[(cyclopentylcarbonyl)amino]carbothioyl}amino)benzoate is unique due to its combination of a cyclopentanecarbonyl group and a carbamothioylamino group, which are not commonly found together in similar compounds. This unique structure may contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C16H20N2O3S |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
ethyl 4-(cyclopentanecarbonylcarbamothioylamino)benzoate |
InChI |
InChI=1S/C16H20N2O3S/c1-2-21-15(20)12-7-9-13(10-8-12)17-16(22)18-14(19)11-5-3-4-6-11/h7-11H,2-6H2,1H3,(H2,17,18,19,22) |
InChI Key |
QVBUVVUISQWGIL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2CCCC2 |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2CCCC2 |
solubility |
0.3 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzenesulfonamide](/img/structure/B318696.png)
![N-{4-[(isopropylamino)sulfonyl]phenyl}-2-methoxybenzamide](/img/structure/B318697.png)
![2-(4-bromo-2-chlorophenoxy)-N-{4-[(isopropylamino)sulfonyl]phenyl}acetamide](/img/structure/B318698.png)
![N-{4-[(isopropylamino)sulfonyl]phenyl}-2-(1-naphthyl)acetamide](/img/structure/B318699.png)
![4-tert-butyl-N-{4-[(isopropylamino)sulfonyl]phenyl}benzamide](/img/structure/B318701.png)
![2-(4-bromo-3-methylphenoxy)-N-{4-[(isopropylamino)sulfonyl]phenyl}acetamide](/img/structure/B318702.png)
![3-bromo-N-{4-[(isopropylamino)sulfonyl]phenyl}-4-methylbenzamide](/img/structure/B318703.png)
![2-(4-bromophenoxy)-N-{4-[(isopropylamino)sulfonyl]phenyl}acetamide](/img/structure/B318704.png)
![3-bromo-N-{4-[(isopropylamino)sulfonyl]phenyl}-4-methoxybenzamide](/img/structure/B318708.png)
![N-{4-[(isopropylamino)sulfonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B318710.png)
![2-(4-chloro-2-methylphenoxy)-N-{4-[(isopropylamino)sulfonyl]phenyl}acetamide](/img/structure/B318712.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-{4-[(isopropylamino)sulfonyl]phenyl}acetamide](/img/structure/B318713.png)
![N-{4-[(isopropylamino)sulfonyl]phenyl}-2,2-diphenylacetamide](/img/structure/B318717.png)
